molecular formula C15H16N2O4S2 B2975019 (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one CAS No. 682783-85-3

(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2975019
CAS No.: 682783-85-3
M. Wt: 352.42
InChI Key: DSJLQAFXFWSPGX-ZRDIBKRKSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a thiazolidin-4-one core modified with a 2-thioxo group. Key structural features include:

  • Position 5: An (E)-configured furan-2-ylmethylene substituent, which introduces aromatic and electron-rich properties.

The compound’s design leverages the rhodanine scaffold’s known pharmacological versatility, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The furan and morpholino groups may enhance solubility and target specificity compared to simpler derivatives.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-13(16-5-8-20-9-6-16)3-4-17-14(19)12(23-15(17)22)10-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLQAFXFWSPGX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thioxothiazolidinone core. The final step involves the reaction of the thioxothiazolidinone with morpholine and an appropriate aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidinones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism by which (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The furan ring and thioxothiazolidinone core are thought to play crucial roles in its bioactivity, potentially through interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, focusing on substituents, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name R3 Substituent R5 Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Relevance
(E)-5-(Furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one (Target) 3-Morpholino-3-oxopropyl (E)-Furan-2-ylmethylene N/A N/A Expected C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹) Hypothesized enzyme inhibition
(Z)-5-(Furan-2-ylmethylene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one N-(2-Ethoxyphenyl) (Z)-Furan-2-ylmethylene 53 140 C-N-CS (1320 cm⁻¹), C=O (1680 cm⁻¹) Antifungal/antibacterial
(Z)-5-(4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (3f) 2-Morpholino-2-oxoethyl (Z)-4-Methoxybenzylidene 49.3 203–205 C=O (1710 cm⁻¹), C=S (1240 cm⁻¹) Aldose reductase inhibition
(E)-3-((E)-(Furan-2-ylmethylene)amino)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (2b1) (E)-Furan-2-ylmethyleneamino (E)-4-Hydroxy-3-methoxybenzylidene 83 85–87 C=O (1703 cm⁻¹), C=N (1591 cm⁻¹) Anti-biofilm activity
5-(Furan-2-ylmethylene)-3-methyl-2-thioxothiazolidin-4-one Methyl Furan-2-ylmethylene N/A N/A C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹) Basic scaffold for derivatization

Key Observations:

Substituent Impact on Yield: The target compound’s morpholino-oxopropyl group is structurally complex, likely leading to moderate yields (comparable to 49.3% for compound 3f ). Simpler substituents, like methyl or ethoxyphenyl , show variable yields (53–85%).

Melting Points and Solubility: Morpholino-containing analogs (e.g., 3f ) exhibit higher melting points (203–205°C) due to enhanced crystallinity from polar groups. In contrast, compounds with flexible or bulky substituents (e.g., 2b1 ) have lower melting points (85–87°C).

Spectral Signatures: All analogs show consistent IR peaks for C=O (1680–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹). The target compound’s morpholino group may introduce additional C-N and C-O stretches (~1080 cm⁻¹) .

Biological Activity Trends: Morpholino Derivatives: Compound 3f inhibits aldose reductase, suggesting the morpholino-oxoethyl group enhances interaction with enzyme active sites. Furan-Containing Analogs: The furan-2-ylmethylene moiety in 2b1 and the target compound may improve anti-biofilm or antimicrobial activity due to aromatic π-π interactions. Simple Derivatives: Methyl-substituted analogs serve as foundational scaffolds but lack targeted bioactivity without further functionalization.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows established routes for rhodanine derivatives, such as Knoevenagel condensation for the furan-2-ylmethylene group .
  • Structure-Activity Relationships (SAR): The morpholino group’s polarity may improve solubility and pharmacokinetics compared to hydrophobic substituents (e.g., ethoxyphenyl ). The (E)-configuration at R5 (vs. Z in some analogs) could influence binding to biological targets, as seen in indole-based thiazolidinones .
  • Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Further studies should prioritize enzymatic assays (e.g., aldose reductase) and antimicrobial screening .

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on available research.

Structural Overview

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the furan moiety contributes to the compound's biological activity by enhancing its interaction with biological targets. The morpholino group may also influence the pharmacokinetics and bioavailability of the compound.

Anticancer Activity

Numerous studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. For instance, research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specifically, studies have shown that (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can induce cytotoxicity in human leukemia cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Case Study: Cytotoxicity Assessment

A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay, where various concentrations were tested against cancer cell lines:

Concentration (µM)Cell Viability (%)
590
1075
2550
5030
10010

The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer potential .

Antibacterial Activity

In addition to its anticancer properties, (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one has shown notable antibacterial activity against several Gram-positive bacteria.

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with enzymatic functions critical for bacterial survival. In vitro studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Staphylococcus epidermidis32
Bacillus subtilisNot effective

These findings underscore the potential use of thiazolidin-4-one derivatives in treating infections caused by multidrug-resistant bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Modifications at specific positions on the thiazolidinone ring can significantly enhance their efficacy.

  • Furan Substitution : The presence of a furan ring has been linked to increased antiproliferative activity.
  • Morpholino Group : This group may enhance solubility and cellular uptake, contributing to improved bioactivity.

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